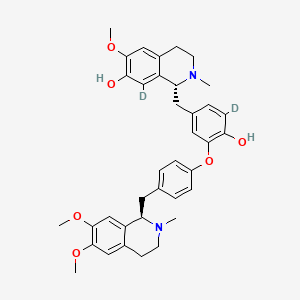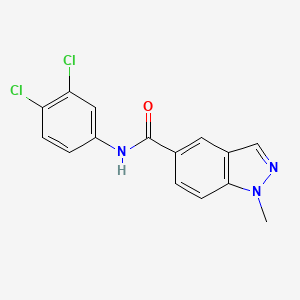
N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSB-1491 is a selective and competitive inhibitor of monoamine oxidase B, with an IC50 value of 0.386 nM. It demonstrates over 25,000-fold selectivity compared to monoamine oxidase A . Monoamine oxidase B is an enzyme that breaks down neurotransmitters such as dopamine, and inhibitors of this enzyme are of significant interest in the treatment of neurological disorders like Parkinson’s disease .
Vorbereitungsmethoden
The synthesis of PSB-1491 involves the preparation of indazole- and indole-5-carboxamides. The synthetic route typically includes the following steps :
Formation of the indazole or indole core: This is achieved through cyclization reactions.
Introduction of the carboxamide group: This involves the reaction of the core structure with appropriate carboxylic acid derivatives under amide bond-forming conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Chemischer Reaktionen
PSB-1491 undergoes several types of chemical reactions:
Oxidation: As a monoamine oxidase B inhibitor, it can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PSB-1491 has several scientific research applications:
Wirkmechanismus
PSB-1491 exerts its effects by selectively and competitively inhibiting monoamine oxidase B. This enzyme is responsible for the breakdown of dopamine and other neurotransmitters. By inhibiting this enzyme, PSB-1491 increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders . The molecular targets involved include the active site of monoamine oxidase B, where PSB-1491 binds and prevents the enzyme from interacting with its natural substrates .
Vergleich Mit ähnlichen Verbindungen
PSB-1491 is unique in its high selectivity and potency as a monoamine oxidase B inhibitor. Similar compounds include:
Safinamide: Another selective monoamine oxidase B inhibitor with additional glutamate release inhibition properties.
Rasagiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: An older monoamine oxidase B inhibitor also used in Parkinson’s disease treatment.
Compared to these compounds, PSB-1491 offers greater selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H11Cl2N3O |
|---|---|
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |
InChI-Schlüssel |
OIDIFCINLNNUKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


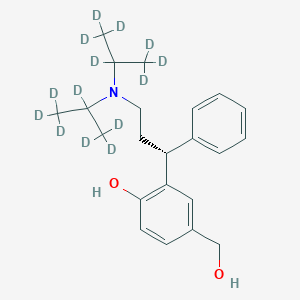
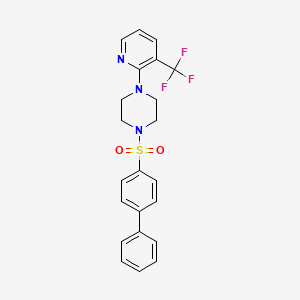
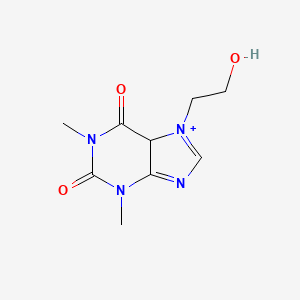


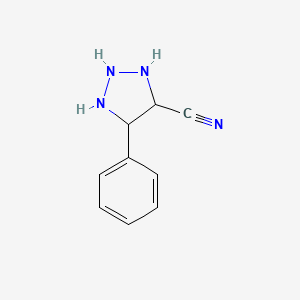
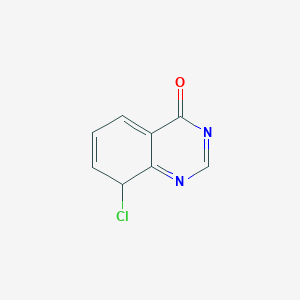

![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
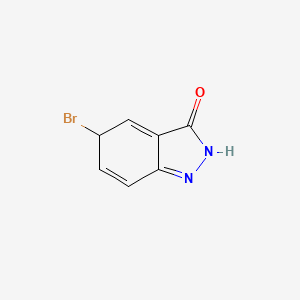
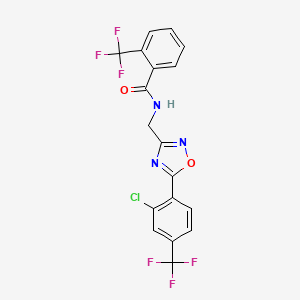
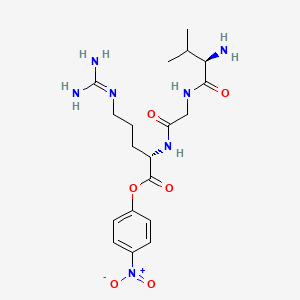
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
